2-(Anthracen-9-yl)thiophene
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Overview
Description
2-(Anthracen-9-yl)thiophene is an organic compound that combines the structural features of anthracene and thiophene. Anthracene is a polycyclic aromatic hydrocarbon known for its photophysical properties, while thiophene is a sulfur-containing heterocycle. The fusion of these two moieties results in a compound with unique electronic and optical properties, making it of significant interest in materials science and organic electronics.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(Anthracen-9-yl)thiophene can be synthesized via the Stille coupling reaction. This method involves the coupling of a stannylated thiophene derivative with an anthracene halide in the presence of a palladium catalyst. The reaction typically proceeds under inert conditions, such as an argon atmosphere, and requires the use of solvents like tetrahydrofuran (THF) or toluene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions: 2-(Anthracen-9-yl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the aromaticity of the thiophene ring.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while electrophilic substitution on the anthracene moiety can introduce various functional groups.
Scientific Research Applications
2-(Anthracen-9-yl)thiophene has diverse applications in scientific research:
Chemistry: It is used in the synthesis of electrochromic polymers and as a building block for π-conjugated systems.
Biology: The compound’s photophysical properties make it useful in fluorescence-based assays and imaging.
Medicine: Research is ongoing into its potential as a photosensitizer in photodynamic therapy.
Mechanism of Action
The mechanism by which 2-(Anthracen-9-yl)thiophene exerts its effects is primarily through its electronic properties. The compound’s conjugated system allows for efficient electron transfer and light absorption. In biological applications, it can interact with cellular components through π-π stacking interactions and hydrogen bonding, facilitating its use in imaging and therapy .
Comparison with Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet-triplet annihilation upconversion.
Anthracene-oxadiazole derivatives: Used in OLEDs for their electroluminescent properties.
9,10-Bis(phenylethynyl)anthracene: Exhibits strong blue emission and high thermal stability.
Uniqueness: 2-(Anthracen-9-yl)thiophene stands out due to its combination of anthracene and thiophene, providing a unique set of electronic and optical properties. This makes it particularly valuable in applications requiring both high fluorescence and efficient electron transport.
Properties
CAS No. |
1689-07-2 |
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Molecular Formula |
C18H12S |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
2-anthracen-9-ylthiophene |
InChI |
InChI=1S/C18H12S/c1-3-8-15-13(6-1)12-14-7-2-4-9-16(14)18(15)17-10-5-11-19-17/h1-12H |
InChI Key |
XUFDQKPCBBPVEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC=CS4 |
Origin of Product |
United States |
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